![molecular formula C10H16O3S B13240822 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione is a chemical compound with the molecular formula C10H16O3S and a molecular weight of 216.3 g/mol . This compound is known for its unique spiro structure, which includes both oxygen and sulfur atoms, making it a versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione typically involves the reaction of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using optimized conditions and catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione include other spiro compounds with oxygen and sulfur atoms in their structures. Examples include:
- 7-Oxa-3-thiaspiro[5.6]dodec-9-ene-3,3-dioxide
- 7-Oxa-3-thiaspiro[5.6]dodec-9-ene-3,3-sulfone .
Uniqueness
The uniqueness of this compound lies in its specific spiro structure and the presence of both oxygen and sulfur atoms. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H16O3S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
7-oxa-3λ6-thiaspiro[5.6]dodec-9-ene 3,3-dioxide |
InChI |
InChI=1S/C10H16O3S/c11-14(12)8-5-10(6-9-14)4-2-1-3-7-13-10/h1,3H,2,4-9H2 |
InChI Key |
BNQDMJCMTBICBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)OCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13240741.png)
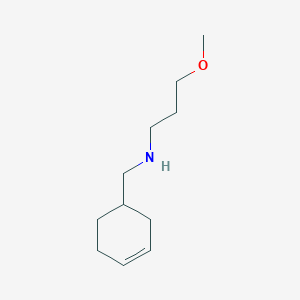
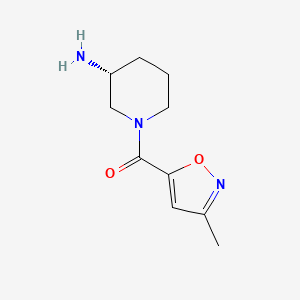
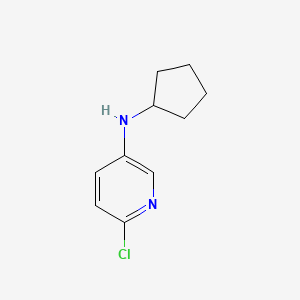
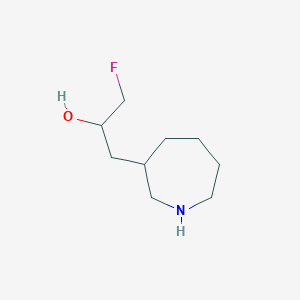
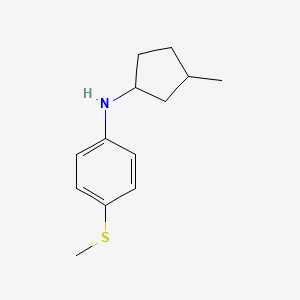
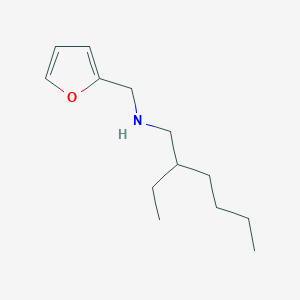
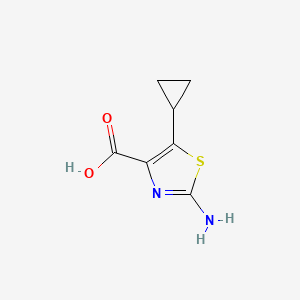

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)
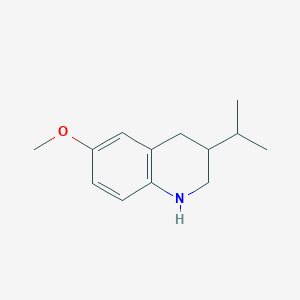
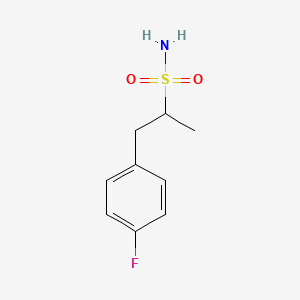
![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
amine](/img/structure/B13240832.png)
